2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid
Description
Properties
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-4(7(14)15)5-3-13(2)12-6(5)8(9,10)11/h3-4H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSGBOHKJWBLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1C(F)(F)F)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid typically involves the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with a suitable propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new pyrazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrazole can exhibit anti-inflammatory and analgesic effects, which are beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives, including 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid, showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. This suggests that the compound could be developed into a non-steroidal anti-inflammatory drug (NSAID) .
- Antimicrobial Properties : Another study highlighted the antimicrobial activity of pyrazole derivatives against various bacterial strains. The presence of trifluoromethyl groups enhances lipophilicity, improving cell membrane penetration and increasing antimicrobial efficacy .
Agricultural Applications
Plant Growth Regulation
Research has indicated that compounds similar to 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid can act as plant growth regulators. They may promote growth or enhance resistance to environmental stressors, thus improving crop yield and resilience .
Field Trials
Field trials have shown that application of pyrazole-based compounds can lead to increased growth rates in specific crops. These compounds may activate pathways related to stress response in plants, leading to improved performance under adverse conditions .
Material Science
Polymer Synthesis
The unique chemical structure of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
Research Findings
Recent studies have focused on synthesizing copolymers containing pyrazole units, which exhibit improved properties for applications in coatings and adhesives. The trifluoromethyl group contributes to the hydrophobic characteristics of these materials, making them suitable for water-repellent coatings .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- 1-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetyl]-piperidine-4-carbothioic acid amide
Uniqueness
2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid is unique due to its specific structural features, such as the presence of the propanoic acid moiety and the trifluoromethyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications in drug development and biochemical research.
- Molecular Formula : C₈H₉F₃N₂O₂
- Molecular Weight : 220.17 g/mol
- CAS Number : 1532599-18-0
The compound is characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms, typical of pyrazole derivatives. The trifluoromethyl group (–CF₃) significantly influences its chemical behavior, enhancing lipophilicity and potentially improving biological interactions.
The biological activity of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl moiety increases the binding affinity and selectivity for these targets, which can lead to various therapeutic effects. The compound may act as an enzyme inhibitor or receptor modulator , depending on the context of its application .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : In vitro studies have shown potential antiproliferative effects against various cancer cell lines, indicating its role as a possible anticancer agent.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders .
1. Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of similar pyrazole derivatives, highlighting that compounds with trifluoromethyl substitutions often exhibited enhanced activity against inflammatory markers. This suggests that 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid could possess similar properties .
2. Antitumor Properties
Research conducted on related pyrazole derivatives demonstrated significant cytotoxicity against human tumor cell lines such as HeLa and A375. The findings indicated that structural modifications, including trifluoromethylation, could enhance the selectivity and potency of these compounds against cancer cells .
3. Enzyme Inhibition Studies
In a comparative analysis of enzyme inhibitors, compounds with trifluoromethyl groups showed improved inhibition rates against cyclin-dependent kinases (CDKs). For instance, related pyrazole derivatives exhibited IC₅₀ values in the low micromolar range, suggesting that 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid may also demonstrate significant enzyme inhibition capabilities .
Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclization reactions, such as the condensation of hydrazines with β-keto esters or trifluoromethyl ketones.
- Step 2 : Functionalization at the 4-position of the pyrazole ring with a propanoic acid moiety, often achieved through alkylation or nucleophilic substitution.
- Step 3 : Purification via recrystallization or column chromatography, with purity assessed by HPLC (>98% purity threshold recommended for research use) . Optimization may involve solvent selection (e.g., DMF for polar intermediates) and temperature control to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry. For example, pyrazole ring protons typically resonate at δ 6.5–8.5 ppm .
- Infrared Spectroscopy (IR) : Identification of carboxylic acid C=O stretches (~1700 cm) and trifluoromethyl C-F vibrations (~1150 cm) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities (e.g., related pyrazole derivatives) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF group enhances:
- Lipophilicity : Measured via logP values (estimated ~2.1), improving membrane permeability.
- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds.
- Electron-Withdrawing Effects : Modulates pKa of the carboxylic acid (~3.5–4.0), affecting solubility in aqueous buffers .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., ibuprofen for COX inhibition studies).
- Structural Analog Analysis : Compare with derivatives (e.g., 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) to identify critical functional groups .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to resolve outliers .
Q. What strategies are recommended for studying the environmental fate of this compound?
Follow the INCHEMBIOL framework :
- Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH and UV conditions.
- Biotic Studies : Evaluate microbial degradation using soil microcosms and LC-MS to track metabolite formation.
- Ecotoxicity : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) to determine EC values.
Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships (SAR)?
- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) to identify binding motifs.
- QSAR Models : Use descriptors like topological polar surface area (TPSA) and H-bond donor/acceptor counts to predict bioavailability .
- MD Simulations : Study conformational stability in biological membranes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
